

Application Notes and Protocols for Iodoacetate-Induced Osteoarthritis Animal Models

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Compound of Interest

Compound Name: *Ethyl iodoacetate*

Cat. No.: B3054889

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Introduction

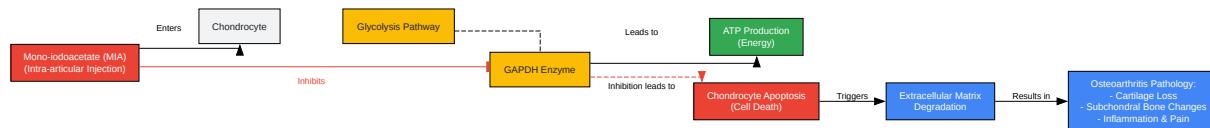
The chemically-induced model of osteoarthritis (OA) using mono-iodoacetate (MIA) is a widely utilized and reproducible method for studying the pathogenesis of OA and for the preclinical evaluation of potential therapeutic agents. This model recapitulates many of the hallmark features of human OA, including cartilage degradation, subchondral bone changes, synovitis, and associated chronic pain.

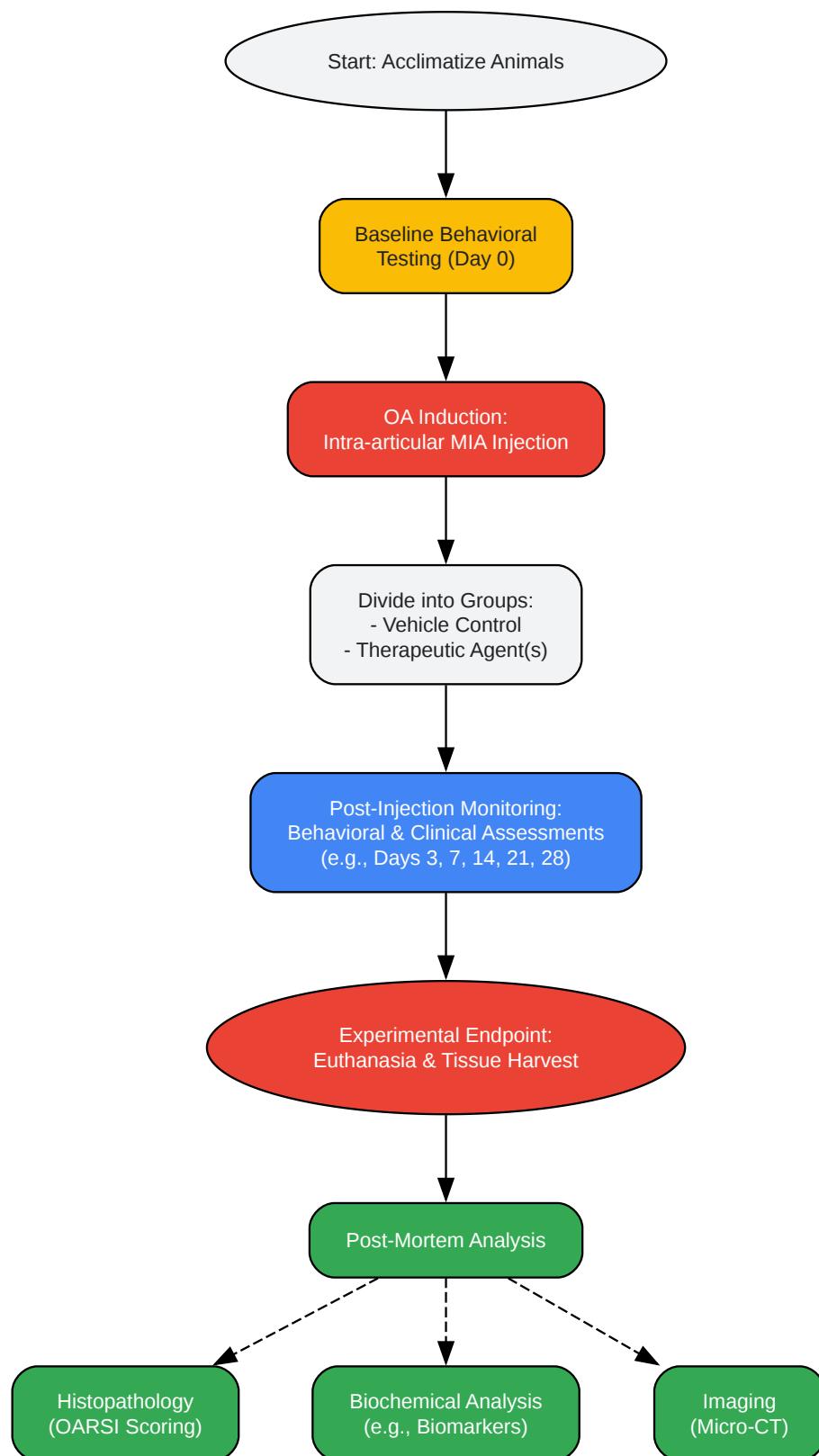
Note on Terminology: The user query specified "**ethyl iodoacetate**." However, the scientific literature predominantly describes the use of sodium iodoacetate or monosodium iodoacetate (MIA) for inducing OA in animal models.^{[1][2][3][4][5]} **Ethyl iodoacetate** is an ester that would likely be hydrolyzed *in vivo* to the active iodoacetate ion. To ensure accuracy and reproducibility based on established research, these protocols will refer to MIA, the compound for which extensive data exists.

MIA induces OA by inhibiting glycolysis in chondrocytes.^[5] Specifically, it is an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a disruption of cellular metabolism, chondrocyte apoptosis, and subsequent breakdown of the cartilage matrix.^[5] The resulting joint pathology develops in a dose- and time-dependent manner, allowing researchers to study different stages of the disease.^[5]

Mechanism of Action: Iodoacetate-Induced Chondrocyte Death

MIA is a chemical agent that directly targets chondrocyte viability by disrupting their primary energy production pathway, glycolysis. This targeted metabolic inhibition initiates a cascade of events leading to cartilage degeneration and the development of OA-like pathology.



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References

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